(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. The compound’s structure features a (Z)-configuration, indicating the specific geometric arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE can be achieved through several methods. One common approach involves the Eschenmoser coupling reaction, which is a highly modular method. This reaction typically starts with easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions are generally mild and scalable, making it suitable for both laboratory and industrial production.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Eschenmoser coupling reactions. The process is optimized to ensure high yields and purity, often exceeding 70% . The scalability of this method allows for efficient production, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is used as a building block for synthesizing more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has been studied for its role in inhibiting certain enzymes, which could lead to the development of new drugs for treating diseases such as cancer and neurodegenerative disorders .
Industry
Industrially, the compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and growth . By blocking these enzymes, the compound can modulate cellular functions and potentially treat diseases.
Comparison with Similar Compounds
Similar Compounds
N’-[(Z)-AMINO(PHENYL)METHYLIDENE]BENZENECARBOHYDRAZONAMIDE: This compound shares a similar structure but differs in its functional groups and applications.
(Z)-3-[AMINO(PHENYL)METHYLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONES: These compounds are also synthesized using Eschenmoser coupling reactions and have shown significant biological activity.
Uniqueness
(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE stands out due to its specific (Z)-configuration and the presence of 3,4-dimethoxybenzoate
Properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-20-13-9-8-12(10-14(13)21-2)16(19)22-18-15(17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJXYPSAODFFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2)\N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49669029 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.